(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride
Description
Properties
Molecular Formula |
C10H19Cl2N5O2 |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
LXEVPUNTMWECFT-JZGIKJSDSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)CN.Cl.Cl |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization
The most widely adopted route involves sequential condensation, cyclization, and reduction steps. Starting materials typically include 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde and (S)-piperidin-3-ylmethanamine.
Representative Reaction Sequence:
-
Schiff Base Formation:
Yields: 78–85% under optimized conditions. -
Reductive Amination:
Sodium cyanoborohydride (NaBHCN) in methanol at 0–5°C achieves stereochemical retention (>98% ee). -
Salt Formation:
Treatment with HCl gas in anhydrous ether yields the dihydrochloride salt (purity >99% by HPLC).
| Step | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | EtOH, 60°C | 12 h | 83% | 92% |
| 2 | NaBHCN, MeOH | 0°C, 4 h | 76% | 95% |
| 3 | HCl gas, EtO | RT, 1 h | 95% | 99.2% |
Nitro Group Introduction via Electrophilic Substitution
Alternative approaches introduce the nitro group post-cyclization:
-
Piperidine-Pyrazole Coupling:
(S)-1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-ylmethanamine undergoes nitration using HNO/HSO at −10°C. -
Regioselectivity Control:
Nitration occurs exclusively at the pyrazole 4-position due to steric and electronic directing effects.
Critical Parameters:
-
Temperature: −10°C to prevent over-nitration
-
Acid Ratio: HNO:HSO = 1:3 (v/v)
Reaction Optimization
Catalytic Systems for Stereochemical Control
Chiral catalysts preserve the S-configuration during key steps:
Solvent and Temperature Effects
Optimal conditions derived from Design of Experiments (DoE):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | +22% yield vs. RT |
| Solvent | Anhydrous MeOH | Prevents hydrolysis |
| Reaction Time | 4–6 h | Maximizes conversion |
Prolonged heating (>8 h) decreases enantiomeric excess due to racemization.
Purification and Characterization
Chromatographic Techniques
-
Normal-Phase SiO : Eluent = CHCl:MeOH:NHOH (90:9:1)
Purity Metrics:
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| (DO) | δ 3.85 (s, 3H, CH), 4.21 (m, 1H, piperidine-H), 8.02 (s, 1H, pyrazole-H) |
| HRMS (ESI+) | m/z 255.1248 [M+H] (calc. 255.1251) |
| IR (KBr) | 1540 cm (NO), 1635 cm (C=N) |
Industrial-Scale Adaptations
Continuous Flow Nitration
Microreactor technology improves safety and yield:
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitro substituent on the pyrazole ring undergoes reduction under catalytic hydrogenation or electrochemical conditions. This reaction is critical for generating bioactive amine derivatives:
This reduction pathway aligns with observations in structurally related nitroheterocycles, where the nitro group serves as a pro-drug activation site for antimicrobial activity .
Amine Functionalization
The primary amine group participates in salt formation (evident in its dihydrochloride form) and nucleophilic reactions. Key interactions include:
-
Schiff Base Formation : Reacts with carbonyl compounds (e.g., aldehydes) under mild acidic conditions.
-
Acylation : Forms amides with acyl chlorides, as demonstrated in the synthesis of pyrazolo-pyrimidinone derivatives .
Heterocyclic Stability
The pyrazole-piperidine system exhibits pH-dependent stability:
| Condition | Behavior | Implications |
|---|---|---|
| Acidic (pH < 3) | Protonation of pyrazole N-atoms stabilizes the ring | Enhances solubility for pharmacological formulations |
| Alkaline (pH > 10) | Partial ring opening observed in analogs after prolonged exposure | Limits utility in basic environments |
Comparative Reactivity with Structural Analogs
The compound’s unique hybrid structure (pyrazole + piperidine) modifies reactivity compared to simpler derivatives:
| Analog | Key Reaction | Difference in Reactivity |
|---|---|---|
| 1-Methylpyrazole | Electrophilic substitution at C4 | Lacks nitro group and piperidine-linked amine |
| 4-Nitropiperidine | Nitro reduction without heterocyclic effects | Absence of pyrazole limits conjugation effects |
| 3-Aminopyridine | Aromatic amine reactions | Pyridine ring alters electron distribution vs. pyrazole-piperidine |
Synthetic Modifications for Pharmacological Optimization
Structure-activity relationship (SAR) studies highlight two key strategies:
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to explore new derivatives with potentially enhanced properties.
Biology
This compound is being investigated for its role as a biochemical probe. Researchers are exploring its interactions with enzymes and receptors to better understand biological pathways. The presence of the pyrazole moiety is particularly noteworthy, as it may facilitate binding to G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic potential. Preliminary studies suggest it may possess antitumor activity and neuroprotective effects. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines and potential benefits in neurodegenerative conditions.
Antitumor Activity
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Apoptosis via caspase activation |
| HeLa (Cervical) | 2.41 | Cell cycle arrest at G1 phase |
| SGC7901 (Gastric) | 1.54 | Induction of apoptosis |
These findings highlight the compound's potential as a lead candidate for developing anticancer therapies.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in specialty chemicals.
Case Studies
One notable case study involved evaluating a related compound in a mouse model for glioblastoma. The study found that the compound significantly reduced tumor growth compared to controls, demonstrating its ability to penetrate the blood-brain barrier—an essential factor for treating central nervous system tumors.
Mechanism of Action
The mechanism of action of (S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 5-position of the furan ring critically influences solubility, stability, and reactivity. Key comparisons include:
Notes:
- Cyclobutanecarbonyl’s steric bulk may reduce solubility compared to linear alkyl or polar groups (e.g., hydroxypentyl) but improve it relative to aromatic nitro groups .
- The electron-withdrawing nature of the nitro group in 5-(4-nitrophenyl)furan-2-CA enhances binding to mycobacterial targets (e.g., MbtI) but reduces solubility .
Reactivity and Derivatization Potential
Biological Activity
(S)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride, identified by CAS number 1363408-47-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
The molecular formula of the compound is . Its structure features a piperidine ring substituted with a 4-nitro-1H-pyrazole moiety, which is believed to contribute to its biological activity. The compound is typically presented as a dihydrochloride salt, enhancing its solubility and stability in aqueous environments.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways. Specifically, the presence of the pyrazole group may enhance interactions with G-protein coupled receptors (GPCRs) and other signaling pathways.
Antitumor Activity
Several studies have investigated the antitumor potential of pyrazole derivatives. For instance, compounds featuring similar pyrazole structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies using MTT assays have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Apoptosis via caspase activation |
| HeLa (Cervical) | 2.41 | Cell cycle arrest at G1 phase |
| SGC7901 (Gastric) | 1.54 | Induction of apoptosis |
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. Similar piperidine derivatives have shown promise in models of neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress. This suggests that this compound could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease .
Case Studies
A notable case study involved the evaluation of a related compound in a mouse model for glioblastoma, where it was found to significantly reduce tumor growth compared to controls. The study highlighted the compound's ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system tumors .
Q & A
Basic Question: What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions starting with functionalization of the pyrazole core, followed by coupling with a piperidine derivative. Key steps include:
- Nitration : Controlled nitration at the 4-position of 1-methyl-1H-pyrazole under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Piperidine coupling : Use of Buchwald-Hartwig amination or reductive amination to attach the piperidine moiety, with chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer .
- Purity optimization : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H-NMR (D₂O solvent for dihydrochloride form) .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different assays?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell lines, solvent interference, or enantiomeric impurities). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) across assays .
- Chiral validation : Confirm enantiomeric purity via circular dichroism (CD) spectroscopy to rule out activity contributions from the (R)-enantiomer .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across assays; significant deviations (>10-fold) may indicate off-target effects .
Basic Question: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Answer:
Stability studies require:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >150°C indicates thermal stability) .
- Forced degradation : Expose to 0.1M HCl/NaOH (24h, 25°C) and analyze via LC-MS to identify degradation products (e.g., nitro-group reduction or piperidine ring cleavage) .
- Hygroscopicity testing : Store at 40°C/75% RH for 4 weeks; monitor mass changes (>5% suggests hygroscopicity requiring desiccant storage) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced selectivity?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on hydrogen bonding with the nitro group and steric fit of the piperidine moiety .
- QSAR analysis : Corporate electronic parameters (Hammett σ) of substituents on the pyrazole ring to predict bioactivity trends .
- MD simulations : Run 100-ns trajectories to evaluate binding stability; RMSD >2Å suggests poor target engagement .
Basic Question: What safety protocols are essential when handling this compound in vitro?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
- Spill management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- First aid : For skin contact, rinse with PBS (pH 7.4); for inhalation, move to fresh air and monitor for bronchospasm .
Advanced Question: How should researchers design dose-ranging studies to evaluate neuropharmacological effects?
Answer:
- In vivo models : Use C57BL/6 mice (n=10/group) with doses spanning 0.1–100 mg/kg (oral/i.p.). Include positive controls (e.g., memantine for NMDA modulation) .
- Behavioral assays : Rotarod (motor coordination) and Morris water maze (cognitive function) at 1h and 24h post-dose .
- Toxicokinetics : Collect plasma/brain samples at Tmax (predicted via PBPK modeling) to correlate exposure with efficacy/toxicity .
Basic Question: What are the solubility challenges, and how can formulation improve bioavailability?
Answer:
- Solubility : Poor in water (<1 mg/mL); enhance via co-solvents (PEG 400) or cyclodextrin inclusion complexes (e.g., sulfobutylether-β-CD) .
- Salt form comparison : Test dihydrochloride vs. besylate salts; besylate may offer higher crystalline stability .
- Nanoformulation : Use PLGA nanoparticles (150–200 nm) for sustained release; characterize via DLS and dialysis-based release assays .
Advanced Question: How can metabolomics identify off-target effects in preclinical models?
Answer:
- Untargeted LC-MS/MS : Profile plasma/metabolites post-dosing; use MetaboAnalyst 5.0 for pathway enrichment (e.g., altered tryptophan metabolism suggests immune modulation) .
- Isotope tracing : Administer ¹³C-labeled compound and track incorporation into Krebs cycle intermediates .
- Network pharmacology : Integrate metabolomic data with STRING-db protein networks to predict unintended targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
